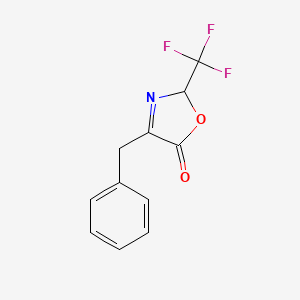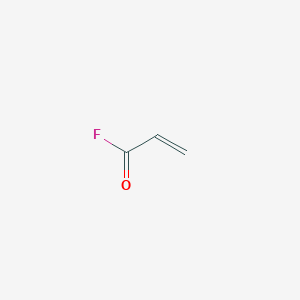![molecular formula C11H13F3N2O B14752356 N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide CAS No. 726-19-2](/img/structure/B14752356.png)
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide is a chemical compound known for its unique structure and properties It contains an aminophenyl group, a propan-2-yl group, and a trifluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide typically involves the reaction of 4-aminophenylpropan-2-ylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminophenylpropan-2-ylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound. The purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenylboronic acid pinacol ester: This compound shares the aminophenyl group but differs in its boronic acid moiety.
1-(4-Aminophenyl)-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]methanesulfonamide: This compound contains a pyrazole ring and a sulfonamide group, making it structurally distinct from N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide.
Uniqueness
This compound is unique due to its trifluoroacetamide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
726-19-2 |
|---|---|
Molecular Formula |
C11H13F3N2O |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
N-[1-(4-aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H13F3N2O/c1-7(16-10(17)11(12,13)14)6-8-2-4-9(15)5-3-8/h2-5,7H,6,15H2,1H3,(H,16,17) |
InChI Key |
MJSRCCZKWGUQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


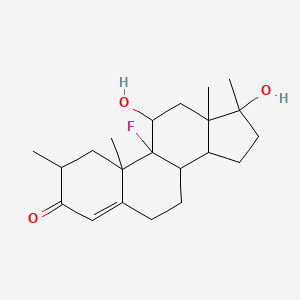
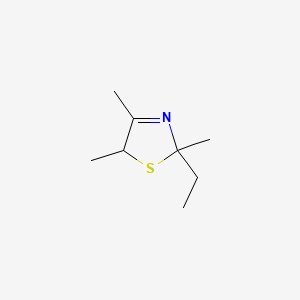
![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)
![N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B14752300.png)
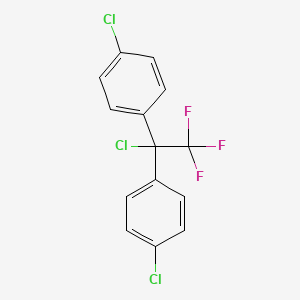
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
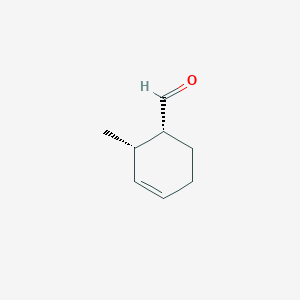
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

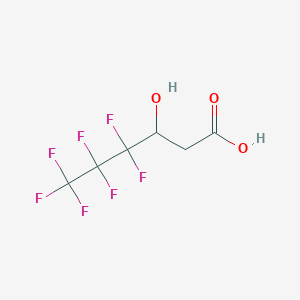
![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
